molecular formula C16H23N3O B2796933 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea CAS No. 1016534-38-5

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea

Cat. No.: B2796933
CAS No.: 1016534-38-5
M. Wt: 273.38
InChI Key: JXPGGTZSLHZYIH-UHFFFAOYSA-N
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Description

Product Overview: 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a synthetic organic compound with the molecular formula C16H23N3O and a molecular weight of 273.37 g/mol . This urea derivative features a cyclohexyl group and a 1,2,3,4-tetrahydroquinoline moiety, a scaffold frequently encountered in medicinal chemistry due to its diverse biological activities . The compound is provided for research and development purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human use. Research Applications and Value: The core structural feature of this compound, the tetrahydroquinoline ring, is a privileged structure in drug discovery . Specifically, quinoline and tetrahydroquinoline derivatives have been extensively investigated for their potential as anticancer agents . These compounds have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis . Researchers will find this compound valuable as a building block or as a candidate for screening in oncology-focused projects, particularly in the synthesis and evaluation of novel therapeutic agents . Handling and Safety: This product requires careful handling to ensure user safety. It is classified as harmful and an irritant under the GHS system . The following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment (PPE), including gloves and eye/face protection. Adequate ventilation is essential during handling, and ingestion should be avoided. In case of contact with skin or eyes, rinse thoroughly with water .

Properties

IUPAC Name

1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4,6,10,13,17H,1-3,5,7-9,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPGGTZSLHZYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC3=C2NCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Cyclohexyl isocyanate+1,2,3,4-tetrahydroquinolineThis compound\text{Cyclohexyl isocyanate} + \text{1,2,3,4-tetrahydroquinoline} \rightarrow \text{this compound} Cyclohexyl isocyanate+1,2,3,4-tetrahydroquinoline→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. This involves optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Urea vs. Carbamate: Urea’s dual hydrogen-bonding capacity (NH donors) may enhance target binding compared to carbamates, which lack strong donor properties.
  • Tetrahydroquinolin Substitution: Substituent position (e.g., 8-yl in the target vs. 6-yl in Bozzini’s compound) alters steric accessibility and electronic profiles .

Biological Activity

3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological interactions, and therapeutic implications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3OC_{16}H_{23}N_{3}O, with a molecular weight of approximately 273.37 g/mol. The compound features a cyclohexyl group and a tetrahydroquinoline moiety linked through a urea functional group. This unique structure may enhance its interaction with biological targets, particularly in the central nervous system (CNS) .

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydroquinoline under controlled conditions to ensure high yield and purity. The general reaction can be represented as:

Cyclohexyl isocyanate+1 2 3 4 tetrahydroquinoline3 Cyclohexyl 1 1 2 3 4 tetrahydroquinolin 8 yl urea\text{Cyclohexyl isocyanate}+\text{1 2 3 4 tetrahydroquinoline}\rightarrow \text{3 Cyclohexyl 1 1 2 3 4 tetrahydroquinolin 8 yl urea}

This method allows for the formation of derivatives that may exhibit altered pharmacological properties .

Research indicates that this compound may modulate receptor activity within the endocannabinoid system. Preliminary studies suggest it could influence neurotransmitter systems implicated in mood regulation and neuroprotection .

Pharmacological Potential

The compound has shown promise in several areas:

  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective activities that could be beneficial in treating neurodegenerative diseases.
  • Cannabinoid Receptor Modulation : Its structural similarity to known cannabinoid receptor ligands suggests potential therapeutic applications in managing anxiety and depression .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(1,2,3,4-Tetrahydroquinolin-8-yl)ureaStructureLacks cyclohexyl substitution
6-Chloro-1-(cyclohexyl)-tetrahydroquinolineStructureContains chlorine substituent
4-Cyclohexyl-1-(1H-indol-5-yl)ureaStructureIndole ring instead of tetrahydroquinoline

Uniqueness : The presence of both cyclohexyl and tetrahydroquinoline groups potentially enhances receptor selectivity and pharmacokinetic properties .

Case Studies and Research Findings

Recent studies have focused on the biological activity of similar compounds. For instance:

  • A study investigating tetrahydroquinoline derivatives found that they could modulate dopamine receptor activity significantly. This suggests that this compound may exhibit similar effects on dopamine receptors .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3-cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea?

  • Methodological Answer : Utilize factorial design to systematically investigate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a 2^3 factorial design can minimize the number of experiments while identifying optimal conditions for yield and purity . Couple this with HPLC or NMR to monitor reaction progress and intermediates . Statistical tools like ANOVA can help prioritize influential variables and reduce variability .

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. mass spectrometry) during compound characterization?

  • Methodological Answer : Cross-validate results using complementary techniques:

  • NMR : Confirm hydrogen environments and cyclohexyl/tetrahydroquinoline interactions via 2D-COSY or HSQC.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to resolve isotopic patterns and verify molecular formula.
  • X-ray Crystallography : Resolve ambiguous structural features (if crystalline derivatives are obtainable) . Document solvent effects and tautomeric equilibria that may alter spectral interpretations .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Employ gradient chromatography (e.g., flash column chromatography with silica gel or reverse-phase C18) to separate polar byproducts. For persistent impurities, consider recrystallization using solvent pairs like ethyl acetate/hexane. Monitor purity via TLC with UV-active detection or HPLC-UV at λ = 254 nm .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and intermediates for synthesizing this compound?

  • Methodological Answer : Apply quantum mechanical methods (e.g., DFT with B3LYP/6-31G*) to model transition states and energy barriers for urea bond formation. Tools like Gaussian or ORCA can simulate reaction trajectories, while machine learning platforms (e.g., ICReDD’s workflow) automate condition optimization using experimental-computational feedback loops . Validate predictions with in situ FTIR or Raman spectroscopy .

Q. What strategies are recommended for resolving contradictory bioactivity data in in vitro vs. in vivo studies of this compound?

  • Methodological Answer :

  • Pharmacokinetic Analysis : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.
  • Solubility Enhancement : Use co-solvents (DMSO/PEG) or nanoformulations to improve bioavailability.
  • Target Engagement Studies : Apply SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity to intended targets .
  • Statistical Reconciliation : Apply Bland-Altman plots or mixed-effects models to quantify systemic vs. experimental variability .

Q. How can researchers leverage AI-driven process optimization tools (e.g., COMSOL Multiphysics) to scale up synthesis while maintaining fidelity?

  • Methodological Answer : Implement digital twins to simulate reactor dynamics (e.g., heat/mass transfer in batch vs. flow systems). Train neural networks on historical reaction data to predict optimal scaling parameters (e.g., agitation rate, residence time). Validate with pilot-scale experiments and real-time PAT (process analytical technology) monitoring .

Q. What advanced techniques are suitable for probing the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • CRISPR-Cas9 Screens : Identify genetic modifiers of compound efficacy in disease-relevant cell lines.
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to map target interactions.
  • Cryo-EM/XRPD : Resolve structural changes in target proteins upon binding .

Data Management and Validation

Q. How should researchers ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer :

  • Metadata Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for electronic lab notebooks (ELNs).
  • Version Control : Use Git or DVC (Data Version Control) for tracking experimental iterations.
  • Blinded Analysis : Implement double-blinding in bioassays to mitigate bias .

Q. What statistical methods are critical for analyzing dose-response relationships and toxicity thresholds?

  • Methodological Answer : Fit sigmoidal curves (e.g., Hill equation) to dose-response data using nonlinear regression (GraphPad Prism, R). Apply Akaike Information Criterion (AIC) to compare model fits. For toxicity, use PROAST or BMD (benchmark dose) modeling to estimate NOAEL/LOAEL .

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